N'-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide
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Overview
Description
N’~1~-{1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE is a complex organic compound that features an indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE typically involves multiple steps, including the formation of the indole core, functional group modifications, and the final coupling reactions. Common reagents used in these synthetic routes include sodium borohydride (NaBH4) for reduction reactions and various aldehydes for Schiff base formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’~1~-{1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~-{1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in the modulation of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares a similar indole core structure and is used in similar applications.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with comparable functional groups and biological activities.
Uniqueness
N’~1~-{1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and the indole core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H27N5O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide |
InChI |
InChI=1S/C23H27N5O4/c1-4-27(5-2)16-28-20-9-7-6-8-19(20)22(23(28)30)26-25-21(29)15-32-24-14-17-10-12-18(31-3)13-11-17/h6-14,30H,4-5,15-16H2,1-3H3/b24-14+,26-25? |
InChI Key |
FJGBAUNEDBLRQX-GGAOABPHSA-N |
Isomeric SMILES |
CCN(CC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CO/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN(CC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CON=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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